(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLNLLHQPQTVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
-
Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative. For instance, 2-aminothiophenol can react with 4,6-difluoro-3-methylbenzoic acid under acidic conditions to form the benzo[d]thiazole ring.
-
Introduction of the Isobutyramide Group: : The isobutyramide group can be introduced via a condensation reaction. The benzo[d]thiazole intermediate is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzo[d]thiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the isobutyramide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The fluorine atoms on the benzothiazole ring can participate in nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits promising anticancer properties. It has been shown to inhibit tumor growth and proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's ability to interact with specific biological targets is crucial for understanding its mechanism of action against malignancies.
Neuropsychological Disorders
The compound has also been investigated for its potential applications in treating neuropsychological disorders. Its structural features suggest that it may interact with neurotransmitter systems, offering therapeutic benefits in conditions like depression or anxiety disorders.
Chemical Synthesis and Reactivity
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]thiazole moiety followed by the introduction of the isobutyramide group. Various synthetic routes have been explored to optimize yield and purity, which are essential for pharmacological studies.
Chemical Reactivity
The compound's reactivity allows it to serve as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cycloadditions, which are valuable in developing new derivatives with enhanced biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4,6-difluorobenzothiazole | Contains difluorobenzothiazole core | Antimicrobial and anticancer activities |
| N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | Benzothiazole derivative with different substituents | Potential anti-inflammatory properties |
| 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine | Similar imine structure | Investigated for neuroprotective effects |
This table illustrates that while these compounds share core structural elements with this compound, they exhibit varying degrees of biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in laboratory settings:
- In vitro Anticancer Studies : In a recent study, this compound was tested against various cancer cell lines using assays such as Sulforhodamine B (SRB) to evaluate cell viability. Results indicated significant inhibition of cell proliferation at specific concentrations.
- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies support the hypothesis that the compound binds effectively to active sites of key enzymes.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s fluorine atoms and benzo[d]thiazole core may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole and thiadiazole derivatives, focusing on substituents, physicochemical properties, and synthetic pathways.
Substituent Effects and Structural Analogues
2.1.1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Features a phenyl group at position 3 and an isoxazole substituent at position 5 of the thiadiazole ring, with a benzamide group.
- Key Differences :
- Lacks fluorine substituents.
- Contains an isoxazole ring instead of a benzothiazole core.
- Physicochemical Properties :
- Melting point: 160°C.
- IR: C=O stretch at 1606 cm⁻¹.
- MS: Molecular ion at m/z 348 (M⁺).
- Synthesis: Reacted with hydroxylamine hydrochloride and potassium carbonate in ethanol .
2.1.2. 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()
- Structure : Shares the 4,6-difluoro-benzothiazole core but includes a 3-ethyl group and a dioxopyrrolidinyl substituent.
- Key Differences :
- Replaces the 3-methyl group with ethyl.
- Substitutes isobutyramide with a dioxopyrrolidinyl-benzamide group.
- Relevance : Highlights the impact of alkyl chain length (methyl vs. ethyl) on steric hindrance and solubility .
2.1.3. (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Structure : Contains a sulfonyl-azepane group and a single fluorine atom at position 4.
- Key Differences: Monosubstituted fluorine (vs. 4,6-difluoro). Larger sulfonyl substituent increases molecular weight and polar surface area.
- Implications : Demonstrates how fluorination patterns and bulky substituents affect bioavailability .
Physicochemical and Spectroscopic Comparisons
*Calculated based on molecular formula C₁₂H₁₁F₂N₃OS.
Functional Implications
- Fluorine Substituents: The 4,6-difluoro configuration in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Compound 6 .
- Isobutyramide vs. Benzamide: The isobutyramide group may improve solubility in non-polar solvents relative to bulkier benzamide derivatives (e.g., 8a–c) .
Q & A
Basic: What are the standard synthetic routes and characterization methods for (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide?
Answer:
The compound can be synthesized via condensation reactions involving benzo[d]thiazol-2(3H)-ylidene precursors and isobutyramide derivatives. A typical procedure involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization from ethanol (yields: 60–80%) . Characterization employs 1H/13C NMR to confirm regioselectivity (e.g., Z-configuration) and mass spectrometry for molecular weight validation. For example, distinct shifts in the thiazole ring protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) are critical for structural assignment .
Basic: Which analytical techniques are most reliable for confirming the Z-configuration of this compound?
Answer:
The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the isobutyramide methyl groups and the benzo[d]thiazole fluorine atoms. Additionally, X-ray crystallography (where applicable) provides unambiguous stereochemical evidence. In related thiazolidinone derivatives, coupling constants (e.g., J = 12–14 Hz for trans-alkene protons) and downfield shifts of imine protons (δ 8.5–9.0 ppm) further support the Z-isomer .
Advanced: How do DFT studies optimize reaction mechanisms for synthesizing this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization steps. For example, the activation energy for thiazole ring formation is minimized when electron-withdrawing groups (e.g., -CF3) stabilize the intermediate. Basis set selection (e.g., LANL2DZ for heavy atoms) improves accuracy for halogenated systems. These studies predict regioselectivity and guide solvent choice (e.g., polar aprotic solvents lower ΔG‡ by 5–10 kcal/mol) .
Advanced: What pharmacological assays evaluate the bioactivity of this compound?
Answer:
Cellular agonism/antagonism assays (e.g., cAMP inhibition for CB2 receptor activation) are used, with EC50 values in the low nanomolar range indicating high potency. For instance, structurally similar N-(3-pentylbenzo[d]thiazol-2-ylidene)carboxamides showed EC50 = 2–10 nM for CB2, with selectivity indices >400-fold over CB1 . In vivo models (e.g., DSS-induced colitis in mice) assess anti-inflammatory efficacy, with dose-dependent reductions in cytokine levels (IL-6, TNF-α) .
Advanced: How do polymorphic forms or solvates impact its physicochemical properties?
Answer:
Polymorphs (e.g., hairpin vs. stretched hydrogen-bonded dimers) alter solubility and bioavailability. For sulfonamide-thiazole analogs, Form I (monoclinic) exhibits 3× higher aqueous solubility than Form II (triclinic) due to weaker π-π stacking. Solvates (e.g., DMSO) increase thermal stability (Tdec >200°C vs. 180°C for unsolvated forms) but reduce crystallinity, complicating formulation .
Advanced: What mechanistic insights explain contradictions in synthetic yields across studies?
Answer:
Discrepancies arise from substituent electronic effects and reflux duration . Electron-deficient aryl isothiocyanates (e.g., 4-NO2) accelerate cyclization (yield: 85% in 3 hours), while electron-rich analogs require extended reflux (6 hours, yield: 65%). Competing side reactions (e.g., thiourea dimerization) are minimized by strict stoichiometric control (1:1 amine:isothiocyanate ratio) .
Advanced: How can solubility and stability challenges be addressed during formulation?
Answer:
Co-solvency (e.g., PEG-400/water mixtures) enhances solubility (up to 10 mg/mL). Stability in physiological pH is improved via lyophilization with trehalose, reducing hydrolysis of the imine bond (t1/2 increases from 4 to 24 hours at 37°C). Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., free thiols via retro-Michael addition) .
Advanced: What structural features drive selectivity in cannabinoid receptor binding?
Answer:
The 3-methylbenzo[d]thiazole moiety is critical for CB2 selectivity, as bulkier substituents (e.g., trifluoromethylbenzamide) sterically hinder CB1 binding. Molecular docking (AutoDock Vina) shows hydrogen bonds between the isobutyramide carbonyl and CB2 Ser273 (ΔG = −9.2 kcal/mol), while hydrophobic interactions with Val261 enhance affinity .
Basic: Which purification techniques maximize yield and purity?
Answer:
Column chromatography (silica gel, 5% EtOAc/hexane) removes unreacted amines, while recrystallization from ethanol/water (7:3 v/v) eliminates thiourea byproducts. Purity is confirmed by HPLC (C18 column, 90:10 MeOH/H2O, Rt = 6.2 min) with >98% area under the curve .
Advanced: Can this compound serve as a chemosensor for metal ions?
Answer:
Yes, analogous benzothiazole derivatives detect Cu²⁺ via bathochromic shifts (Δλ = 150 nm) in UV-vis spectra (LOD = 0.37 μM). The mechanism involves Cu²⁺-induced deprotonation of the phenolic -OH, confirmed by 1H NMR titration (disappearance of δ 10.2 ppm peak) and ESI-MS ([BTV + 2Cu²⁺] adduct) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
